4-[(Azetidin-1-yl)methyl]benzonitrile
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Overview
Description
4-[(Azetidin-1-yl)methyl]benzonitrile is an organic compound with the molecular formula C11H12N2. It features a benzonitrile group attached to an azetidine ring via a methylene bridge. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to the compounds containing them
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment to Benzonitrile: The azetidine ring is then attached to the benzonitrile group via a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-1-yl)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of azetidine N-oxides.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(Azetidin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-1-yl)methyl]benzonitrile is primarily influenced by the reactivity of the azetidine ring and the nitrile group. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, while the nitrile group can act as a nucleophile or electrophile depending on the reaction conditions . The compound’s effects are mediated through interactions with molecular targets, such as enzymes or receptors, which can be modulated by the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
Benzonitrile: A benzene ring with a nitrile group, lacking the azetidine ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain compared to azetidine.
Uniqueness
4-[(Azetidin-1-yl)methyl]benzonitrile is unique due to the combination of the azetidine ring and the benzonitrile moiety. The presence of both functional groups allows for a broader range of chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
4-[(Azetidin-1-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a benzonitrile moiety linked to an azetidine ring, which contributes to its unique biological profile. The structural complexity allows for various interactions with biological targets, particularly within the central nervous system.
Biological Activity Overview
Recent research indicates that this compound exhibits several pharmacological activities:
- Dopamine Receptor Modulation : It acts as a positive allosteric modulator of the D1 dopamine receptor. This mechanism suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease, where dopaminergic signaling is disrupted.
- Antimicrobial Properties : Preliminary studies have shown that related azetidine derivatives possess antimicrobial activity against various pathogens, indicating a potential for broader applications in infectious diseases .
The compound's interaction with the D1 dopamine receptor is crucial for its pharmacological effects. As a positive allosteric modulator, it enhances receptor activity without directly activating it, which may reduce side effects commonly associated with direct agonists or antagonists. Further investigations into its binding affinity and selectivity across different receptor subtypes are ongoing to elucidate its full pharmacological profile.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Dopaminergic Activity : A study demonstrated that this compound could selectively enhance D1 receptor signaling pathways in vitro, suggesting its utility in conditions characterized by dopaminergic dysfunction.
- Antimicrobial Evaluation : In a comparative study, related azetidine compounds showed significant antibacterial activity against strains like Staphylococcus aureus and Candida albicans, highlighting the potential for developing new antimicrobial agents .
- Cytotoxicity Studies : Research on structural analogs indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines (e.g., MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. This suggests possible applications in oncology .
Data Tables
Properties
IUPAC Name |
4-(azetidin-1-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h2-5H,1,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIAUMGIMGPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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